

scaling up the synthesis of 2-Chloro-4-methylbenzylamine hydrochloride

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Compound of Interest

Compound Name: 2-Chloro-4-methylbenzylamine
hydrochloride

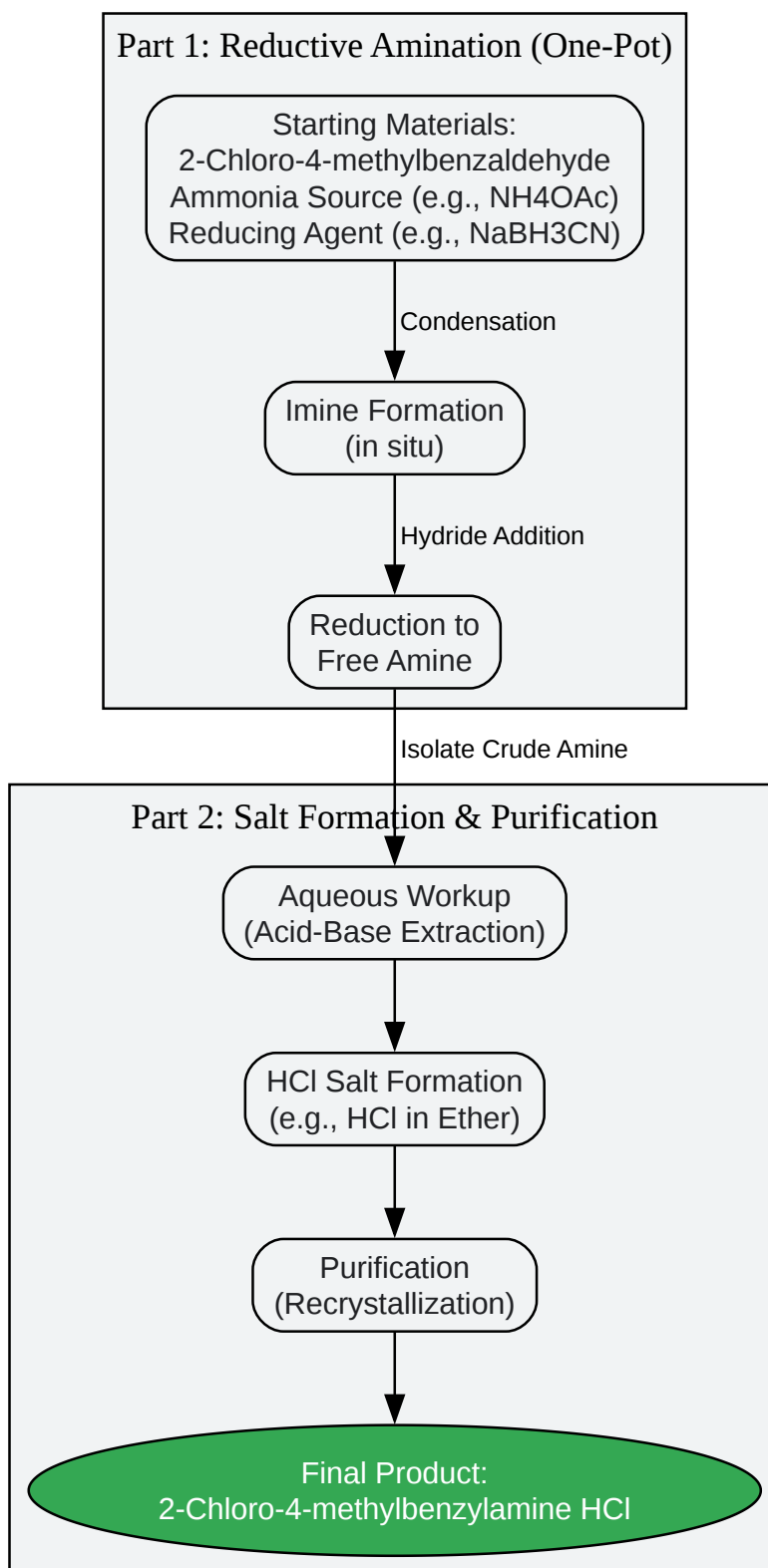
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Section 1: Synthesis Pathway Overview

The most common and versatile method for synthesizing 2-Chloro-4-methylbenzylamine is through the reductive amination of 2-chloro-4-methylbenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.^[1] The final step is the formation of the hydrochloride salt for improved stability and handling.

An alternative route involves the reduction of 2-chloro-4-methylbenzonitrile, though this often requires stronger reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation under pressure.^[2] This guide will focus on the reductive amination pathway due to its operational simplicity and use of milder reagents.



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References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
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